molecular formula C26H24BrP B3370055 Triphenyl(1-phenylethyl)phosphonium bromide CAS No. 30537-09-8

Triphenyl(1-phenylethyl)phosphonium bromide

Cat. No.: B3370055
CAS No.: 30537-09-8
M. Wt: 447.3 g/mol
InChI Key: YTXKXHMAVVPQCJ-UHFFFAOYSA-M
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Description

Triphenyl(1-phenylethyl)phosphonium bromide is an organic phosphonium salt with the chemical formula C26H24BrP. It is a white to off-white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound is widely used in organic synthesis, particularly in the preparation of Wittig reagents, which are essential for the formation of alkenes from aldehydes and ketones.

Scientific Research Applications

Triphenyl(1-phenylethyl)phosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Triphenyl(1-phenylethyl)phosphonium bromide involves the formation of a radical ion complex, which quickly cracks to the free carbon radical . The free radical can add to an alkene and give the radical adduct, which then reacts with another perfluoroalkyl iodide to afford the final product .

Safety and Hazards

When handling Triphenyl(1-phenylethyl)phosphonium bromide, personal protective equipment/face protection should be worn, and dust formation should be avoided . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

There has been a growing interest in mitochondria-specific drug delivery using triphenylphosphonium (TPP) as a mitochondriotropic ligand . TPP has been conjugated to various biologically active molecules and has improved the mitochondrial accumulation and therapeutic activities of these molecules . It has also been the ligand of choice for the design of pharmaceutical carriers with mitochondria-specific accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenyl(1-phenylethyl)phosphonium bromide can be synthesized through the reaction of triphenylphosphine with 1-bromo-1-phenylethane. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures. The general reaction scheme is as follows:

Ph3P+BrCH2CH(Ph)Ph3P+CH2CH(Ph)BrPh_3P + BrCH_2CH(Ph) \rightarrow Ph_3P^+CH_2CH(Ph)Br^- Ph3​P+BrCH2​CH(Ph)→Ph3​P+CH2​CH(Ph)Br−

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of microwave irradiation to accelerate the reaction. This method has been shown to produce high yields of the desired product in a shorter amount of time compared to conventional heating methods .

Chemical Reactions Analysis

Types of Reactions

Triphenyl(1-phenylethyl)phosphonium bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Triphenylphosphine oxide.

    Reduction: Triphenylphosphine.

    Substitution: Various substituted phosphonium salts depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyltriphenylphosphonium bromide
  • Benzyltriphenylphosphonium bromide
  • Methyltriphenylphosphonium bromide

Uniqueness

Triphenyl(1-phenylethyl)phosphonium bromide is unique due to its phenylethyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly useful in the synthesis of complex organic molecules where selectivity is crucial .

Properties

IUPAC Name

triphenyl(1-phenylethyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24P.BrH/c1-22(23-14-6-2-7-15-23)27(24-16-8-3-9-17-24,25-18-10-4-11-19-25)26-20-12-5-13-21-26;/h2-22H,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKXHMAVVPQCJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30537-09-8
Record name Phosphonium, bromide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (ALPHA-METHYLBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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